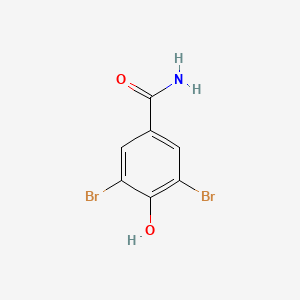

3,5-Dibromo-4-hydroxybenzamide

説明

Structure

3D Structure

特性

IUPAC Name |

3,5-dibromo-4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLXTZOZEHWWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184451 | |

| Record name | Benzamide, 3,5-dibromo-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3037-56-7 | |

| Record name | 3,5-Dibromo-4-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3037-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3,5-dibromo-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003037567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 3,5-dibromo-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3,5 Dibromo 4 Hydroxybenzamide

Strategies for the De Novo Synthesis of 3,5-Dibromo-4-hydroxybenzamide

The de novo synthesis of this compound, a significant benzamide (B126) derivative, can be achieved through various strategic routes. nih.gov These methods primarily involve the introduction of bromine atoms and the formation of the amide functional group.

Functional Group Interconversion Routes to the Amide Moiety

One of the primary strategies for synthesizing this compound involves the interconversion of other functional groups into the amide moiety. A common precursor for this transformation is 3,5-dibromo-4-hydroxybenzoic acid. sriramchem.comchemicalbook.com The carboxylic acid group can be converted to an amide through several established methods.

A prevalent method is the activation of the carboxylic acid followed by reaction with an amine source. For instance, 3,5-dibromo-4-hydroxybenzoic acid can be reacted with thionyl chloride to form the corresponding acyl chloride, 3,5-dibromo-4-hydroxybenzoyl chloride. chemicalbook.com This highly reactive intermediate can then be treated with ammonia (B1221849) to yield the desired this compound.

Alternatively, coupling agents can be employed to facilitate the amidation of 3,5-dibromo-4-hydroxybenzoic acid. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBT) can activate the carboxylic acid, allowing for a direct reaction with an amine. mdpi.com

Another approach involves the hydrolysis of 3,5-dibromo-4-hydroxybenzonitrile. Under certain conditions, the nitrile group can be hydrolyzed to an amide. This transformation is sometimes observed as a side reaction during other processes. google.com For example, some microorganisms can convert the nitrile group of bromoxynil (B128292) into the corresponding amide. aidic.it

Directed Halogenation Approaches on Substituted Phenolic Benzamide Precursors

An alternative synthetic strategy involves the direct halogenation of a pre-existing phenolic benzamide scaffold. Starting with 4-hydroxybenzamide (B152061), the aromatic ring can be brominated to introduce the two bromine atoms at the 3 and 5 positions. dergipark.org.tr

This electrophilic aromatic substitution is typically carried out using a brominating agent such as elemental bromine (Br₂) in a suitable solvent like acetic acid. smolecule.com The hydroxyl group on the benzene (B151609) ring is an activating group, directing the incoming bromine atoms to the ortho positions (positions 3 and 5) relative to the hydroxyl group. The reaction conditions, including temperature and the presence of a catalyst, can be optimized to achieve high yields and selectivity. For instance, zinc chloride can be used as a catalyst to enhance the electrophilicity of the brominating agent.

It's important to control the stoichiometry of the brominating agent to ensure the desired disubstitution occurs without leading to over-bromination or other side reactions.

Table 1: Comparison of Synthetic Routes to this compound

| Route | Starting Material | Key Transformation | Reagents/Conditions | Advantages | Disadvantages |

| Functional Group Interconversion | 3,5-Dibromo-4-hydroxybenzoic acid | Amidation | 1. SOCl₂, then NH₃2. EDCI, HOBT, Amine | Utilizes a readily available precursor. | May require multiple steps. |

| Directed Halogenation | 4-Hydroxybenzamide | Bromination | Br₂, Acetic Acid, Catalyst (e.g., ZnCl₂) | Direct and potentially fewer steps. | Requires careful control of reaction conditions to avoid side products. |

| Nitrile Hydrolysis | 3,5-Dibromo-4-hydroxybenzonitrile | Hydrolysis | Acidic or basic conditions, or enzymatic | Can be a one-step process. | Can be a side reaction and may require specific catalysts. |

Derivatization and Structural Modification of the this compound Scaffold

The this compound scaffold provides a versatile platform for the synthesis of novel analogues and related chemical entities. The presence of the amide, hydroxyl, and halogen moieties allows for a variety of chemical transformations.

Synthesis of Novel Analogues and Related Chemical Entities

The functional groups on the this compound molecule can be modified to create a diverse range of derivatives.

Reactions of the Amide Group: The amide nitrogen can be alkylated or acylated to introduce various substituents. Furthermore, the amide can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. smolecule.com

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo etherification or esterification. For example, it can be reacted with alkyl halides in the presence of a base to form ethers, or with acyl chlorides or anhydrides to form esters. smolecule.com

Reactions of the Bromine Atoms: The bromine atoms can be replaced by other functional groups through nucleophilic aromatic substitution reactions, although this can be challenging due to the electron-donating nature of the hydroxyl group. smolecule.com Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, could potentially be employed to introduce new carbon-carbon or carbon-nitrogen bonds at these positions.

Through these derivatization strategies, a library of novel compounds with potentially interesting biological or material properties can be generated. For instance, N-substituted analogues of similar hydroxybenzamides have been synthesized and evaluated for their biological activities. researchgate.net

Mechanistic Investigations of Reactions Involving Amide, Hydroxyl, and Halogen Moieties

The reactivity of the different functional groups on the this compound scaffold is influenced by their electronic and steric interactions.

Hydroxyl Moiety: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This enhances the electron-donating ability of the oxygen, further activating the aromatic ring towards electrophilic substitution. The hydroxyl group can also participate in hydrogen bonding, which can influence the compound's physical properties and interactions with other molecules. researchgate.net

Halogen Moieties: The bromine atoms are electron-withdrawing through induction but can also donate electron density through resonance. Their presence influences the acidity of the phenolic proton and the reactivity of the aromatic ring. Mechanistic studies on related compounds have investigated the role of halogens in various reactions, including dehalogenation. acs.orgclinmedjournals.org For example, the reductive dehalogenation of 3,5-dibromo-4-hydroxybenzoic acid has been studied, providing insights into the mechanism of bromine removal.

Understanding the mechanistic details of reactions involving these functional groups is crucial for designing efficient synthetic routes and for predicting the properties of new analogues.

Spectroscopic and Advanced Structural Characterization Techniques for 3,5 Dibromo 4 Hydroxybenzamide

Applications of Advanced Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopy is a cornerstone for confirming the identity and purity of 3,5-Dibromo-4-hydroxybenzamide, offering insights into its electronic structure, functional groups, and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance Spectroscopy for Proton and Carbon Environments

For comparison, the related compound 3,5-Dichloro-4-hydroxybenzamide shows a singlet for its aromatic protons (H-2/H-6) at δ 7.61 ppm and a broad singlet at δ 6.50 ppm for the combined -NH₂ and -OH protons in DMSO-d₆. nih.gov Similarly, the precursor 3,5-Dibromo-4-hydroxybenzoic acid displays its aromatic protons in the δ 7.5–8.0 ppm range. researchgate.net

The ¹³C NMR spectrum would provide further structural confirmation. Key predicted resonances include the carbonyl carbon of the amide, the carbon atom attached to the hydroxyl group, the two carbons bonded to bromine, and the two remaining aromatic carbons. The chemical shifts would be influenced by the strong electron-withdrawing effects of the bromine atoms and the electronic nature of the hydroxyl and amide groups.

Table 1: Predicted NMR Chemical Shifts for this compound Note: These are predicted values based on analogous compounds.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Justification based on Analogues |

|---|---|---|---|

| ¹H | H-2, H-6 | ~7.8 - 8.2 | Symmetrical aromatic protons adjacent to bromine atoms. Similar to 3,5-Dichloro-4-hydroxybenzamide (δ 7.61). nih.gov |

| ¹H | -OH | Broad, variable | Phenolic proton, subject to hydrogen bonding. |

| ¹H | -NH₂ | Broad, variable | Amide protons, subject to hydrogen bonding and exchange. |

| ¹³C | C=O (Amide) | ~168 - 172 | Typical range for benzamide (B126) carbonyl carbons. |

| ¹³C | C-4 (C-OH) | ~150 - 155 | Aromatic carbon attached to hydroxyl group. |

| ¹³C | C-1 | ~130 - 135 | Aromatic carbon attached to the amide group. |

| ¹³C | C-2, C-6 | ~130 - 135 | Aromatic carbons adjacent to bromine atoms. |

| ¹³C | C-3, C-5 (C-Br) | ~110 - 115 | Aromatic carbons directly bonded to bromine. |

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound. The calculated monoisotopic mass is 292.86870 Da. The presence of two bromine atoms creates a characteristic isotopic pattern (M, M+2, M+4 in an approximate 1:2:1 ratio) that is a definitive indicator for the compound.

While a detailed experimental fragmentation pattern has not been published, analysis of the closely related 3,5-Dibromo-4-hydroxybenzoic acid provides clues. amazonaws.com In negative ion mode ESI-MS/MS, the precursor ion [M-H]⁻ for the benzoic acid is observed at m/z 292.8454. amazonaws.com For the benzamide, the [M-H]⁻ ion would be expected at a similar m/z. Key fragmentation pathways would likely involve the loss of the amide group (-NH₂) or the entire carboxamide group (-CONH₂), as well as potential sequential losses of the bromine atoms.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Source: Predicted data from PubChemLite. tandfonline.com

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 293.87598 |

| [M+Na]⁺ | 315.85792 |

| [M-H]⁻ | 291.86142 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups within a molecule. A normal coordinate analysis has been performed for this compound, which involves calculating the vibrational frequencies and assigning them to specific atomic motions (potential energy distributions), providing a thorough understanding of its vibrational properties.

Key characteristic vibrational bands can be predicted. The IR spectrum of the analogous 3,5-Dibromo-4-hydroxybenzoic acid shows a broad O–H stretch from 2500–3300 cm⁻¹, a C=O stretch around 1700 cm⁻¹, and C–Br stretching from 600–650 cm⁻¹. researchgate.net For this compound, similar vibrations are expected, with the addition of characteristic amide group vibrations. These include N-H stretching vibrations (typically two bands for a primary amide in the 3100-3500 cm⁻¹ region), the Amide I band (primarily C=O stretch, ~1650-1680 cm⁻¹), and the Amide II band (N-H bending and C-N stretching, ~1580-1620 cm⁻¹).

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Note: Ranges are based on typical values and data from analogous compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| N-H Stretch | Amide (-NH₂) | 3100 - 3500 | IR, Raman |

| O-H Stretch | Phenol (B47542) (-OH) | 3200 - 3600 (broad) | IR, Raman |

| Amide I (C=O Stretch) | Amide (-CONH₂) | 1650 - 1680 | IR (strong), Raman (strong) |

| Amide II (N-H Bend) | Amide (-CONH₂) | 1580 - 1620 | IR (strong) |

| Aromatic C=C Stretch | Benzene (B151609) Ring | 1400 - 1600 | IR, Raman |

| C-Br Stretch | Aryl Bromide | 500 - 650 | IR, Raman (strong) |

Crystallographic Analysis of this compound and its Derivatives

Crystallographic analysis provides definitive proof of molecular structure and reveals how molecules interact and arrange themselves in the solid state, which governs many of the material's bulk properties.

Single-Crystal X-Ray Diffraction Studies for Three-Dimensional Structure Determination

While the crystal structure of this compound itself has not been reported in the Cambridge Crystallographic Data Centre (CCDC), the structure of the closely related derivative, 3,5-dibromo-4-hydroxybenzonitrile, offers valuable insights. kakatiya.ac.in Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. google.co.in This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, from which atomic positions, bond lengths, and bond angles can be determined with high precision. google.co.in For a molecule like this compound, SCXRD would confirm the planarity of the benzene ring and determine the relative orientations of the hydroxyl and amide functional groups.

Analysis of Intermolecular Interactions and Crystal Packing Arrangements

The arrangement of molecules in a crystal is dictated by a network of non-covalent intermolecular interactions. In the known structure of 3,5-dibromo-4-hydroxybenzonitrile, molecules form chains held together by O-H···N hydrogen bonds between the phenolic hydroxyl group and the nitrogen of the nitrile group. kakatiya.ac.in These chains are further organized into sheets through Br···Br halogen interactions. kakatiya.ac.in

For this compound, a different and more robust hydrogen-bonding network is anticipated due to the presence of the amide group, which is an excellent hydrogen bond donor (-NH₂) and acceptor (C=O). It is highly probable that the molecules would form centrosymmetric dimers via a pair of N-H···O=C hydrogen bonds, creating a characteristic R²₂(8) ring motif. This is a very common and stable supramolecular synthon in the crystal structures of primary amides. Furthermore, the phenolic hydroxyl group would participate in additional hydrogen bonding, potentially linking these dimers into tapes or sheets. The bromine atoms would also be expected to participate in halogen bonding (C-Br···O or C-Br···Br), further stabilizing the crystal lattice. These interactions collectively define the crystal packing and influence the material's physical properties.

Computational and Theoretical Chemistry Studies of 3,5 Dibromo 4 Hydroxybenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic structure, molecular geometry, and reactivity of 3,5-Dibromo-4-hydroxybenzamide. These calculations provide valuable information on bond lengths, bond angles, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

For analogous compounds like ethyl 3,5-dibromo-4-hydroxybenzoate (B1263476), DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine optimized molecular geometries. These studies reveal typical bond lengths such as C–Br ranging from 1.89 to 1.91 Å and a phenolic O–H bond length of approximately 0.97 Å. The HOMO-LUMO gap for such molecules is an indicator of their electronic stability and reactivity. For instance, a related compound was found to have a HOMO-LUMO gap of 5.2 eV, suggesting moderate electronic stability.

DFT calculations can also be used to generate Molecular Electrostatic Potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of a molecule. For this compound, the oxygen and nitrogen atoms of the amide and hydroxyl groups are expected to be electron-rich, while the hydrogen atoms are electron-deficient. This information is crucial for predicting non-covalent interactions with biological macromolecules.

Studies on similar structures, such as 3,5-dichloro-4-hydroxybenzamide, utilize DFT to calculate frontier molecular orbitals (HOMO/LUMO) to assess their reactivity with biological targets like enzymes. For some analogs, DFT has predicted that electron-deficient aromatic rings enhance binding to bacterial enzymes.

Table 1: Predicted Electronic Properties of Halogenated Benzamides from DFT Studies

| Property | Predicted Value/Observation | Significance |

| HOMO-LUMO Gap | ~4-5 eV | Indicates chemical reactivity and electronic stability. dergipark.org.tr |

| Electron Distribution | Electron-rich regions near O and N atoms. | Predicts sites for electrophilic attack and hydrogen bonding. |

| Molecular Geometry | Planar aromatic ring with specific bond lengths. | Influences packing in solid state and interaction with flat receptor sites. |

Molecular Dynamics Simulations for Conformational Analysis and Solution-Phase Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, behavior in different solvents, and its dynamic interactions with biological targets.

MD simulations have been instrumental in studying the interaction of the closely related compound, 3,5-dibromo-4-hydroxybenzoic acid (LBB), with the enzyme NpRdhA. researchgate.net These simulations have shown that LBB can migrate from the external medium into the active site of the enzyme. researchgate.net Such studies help in understanding the mechanism of uptake and release of the molecule and its metabolites from the enzyme's active site. researchgate.netresearchgate.net The simulations can also reveal functionally important hydrogen bonds and atomic fluctuations within the catalytic pocket of the enzyme upon binding of the ligand. researchgate.net

While direct MD simulation data for this compound is not extensively available in the provided results, the behavior is expected to be similar to its carboxylic acid analog. The simulations would likely show the conformational landscape of the benzamide (B126) group and the hydrogen bonding patterns with water molecules in an aqueous solution. The flexibility of the C-N bond and the potential for rotation around it would be key aspects to analyze.

Further MD simulations could be used to refine the binding poses obtained from molecular docking and to calculate binding free energies, providing a more accurate picture of the stability of the ligand-protein complex. acs.org

Molecular Docking Studies for Predicting Binding Interactions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule like this compound and a protein receptor.

Molecular docking studies have been performed to investigate the binding of this compound and its analogs to various biological targets. For instance, docking studies with the enzyme NpRdhA revealed that the substrate can be positioned in the active site with a direct interaction between a bromine atom and the cobalt center of the cofactor. rsc.orgrsc.org These computational models are often corroborated by experimental data like EPR spectroscopy. rsc.org

In another study, a library of N-(3,5-dibromo-4-hydroxyphenyl)benzamides was docked into the transthyretin (TTR) protein to identify potent and selective inhibitors of TTR amyloidogenesis. rcsb.org High-resolution crystal structures of TTR in complex with some of these inhibitors provided insights into the key interactions responsible for their binding affinity and selectivity. rcsb.org

The binding affinity is often reported as a docking score or binding energy, with lower values indicating a more favorable interaction. Key interactions typically involve hydrogen bonds with specific amino acid residues and hydrophobic interactions with nonpolar pockets in the receptor. For example, in the docking of a related benzamide, hydrogen bonds were observed with alanine (B10760859) and valine residues, while a hydroxyphenyl moiety was embedded in a hydrophobic pocket. acs.org

Table 2: Examples of Molecular Docking Studies with this compound and Analogs

| Target Protein | Key Findings | Reference |

| NpRdhA | Predicted direct interaction between substrate bromine and the cobalt cofactor in the active site. | rsc.orgrsc.org |

| Transthyretin (TTR) | A library of N-(3,5-dibromo-4-hydroxyphenyl)benzamides was evaluated to identify potent and selective inhibitors. | rcsb.org |

| Nitrilase-3 | A related compound, 3,5-dichloro-4-hydroxy-benzamide, showed a binding affinity of -5.7 kcal/mol. | d-nb.info |

| Acetylcholinesterase | The related 3,5-Dibromo-4-hydroxybenzoic acid was studied for its inhibitory potential. | nih.gov |

In Silico Structure-Activity Relationship (SAR) Prediction for Rational Design

In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity using computational methods. These models are valuable for the rational design of new molecules with improved potency and selectivity.

For halogenated benzamides and related phenolic compounds, SAR studies have been conducted to understand the influence of different substituents on their biological activity. For example, in a series of N-phenylbenzamides, the inhibitory efficiency on photosynthetic electron transport was found to depend on the lipophilicity and electronic properties of the substituents on the N-phenyl ring. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) models can be developed to predict the activity of new compounds. These models often use molecular descriptors such as hydrophobicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft parameters). For a series of N-(3,5-dibromo-4-hydroxyphenyl)benzamides, SAR studies revealed that small substituents on the benzamide ring led to the most potent and selective inhibitors of transthyretin amyloidogenesis. rcsb.org

The rational design of novel compounds based on the this compound scaffold can be guided by these SAR insights. For example, modifications to the benzamide moiety or the introduction of different substituents on the phenyl ring could be explored to optimize interactions with a specific biological target. The goal is to enhance the desired activity while minimizing off-target effects. unimi.it

Biological Activities and Mechanistic Investigations of 3,5 Dibromo 4 Hydroxybenzamide

Microbial Transformation and Biodegradation Pathways of Halogenated Aromatic Compounds

Identification of 3,5-Dibromo-4-hydroxybenzamide as a Metabolite of Pesticides (e.g., Bromoxynil)

This compound is a recognized environmental transformation product of the nitrile herbicide bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile). nih.govscispace.comnih.gov Its formation is a key step in the microbial degradation of bromoxynil in soil and aquatic environments. scispace.comnih.gov Under aerobic conditions, the degradation of bromoxynil often leads to the formation of brominated metabolites, with this compound and 3,5-dibromo-4-hydroxybenzoic acid being the most commonly reported transformation products. nih.govcdnsciencepub.com

The conversion from bromoxynil to this compound occurs through the hydration of the nitrile group, a reaction catalyzed by the enzyme nitrile hydratase. aidic.it This amide can then be further hydrolyzed to 3,5-dibromo-4-hydroxybenzoic acid and ammonia (B1221849) by the enzyme amidase. scispace.comaidic.it The accumulation of this compound can occur in microorganisms that possess nitrile hydratase but lack sufficient amidase activity. aidic.it

Studies have shown that the degradation of bromoxynil and the subsequent formation of its metabolites are influenced by environmental factors such as the presence of organic matter and the availability of other carbon sources. For instance, the degradation of bromoxynil by Pseudomonas putida was significantly enhanced in the presence of glucose. nih.gov

Role of Specific Microorganisms and Enzyme Systems (e.g., Reductive Dehalogenases) in its Environmental Fate

The environmental fate of this compound is intrinsically linked to the metabolic activities of various soil and aquatic microorganisms. A diverse range of bacteria has been identified as capable of degrading bromoxynil and its metabolites, including species of Actinobacteria, Agrobacterium, Aminobacter, Fusarium, Klebsiella, Pseudomonas, Rhizobium, Rhodococci, and Microbacterium. aidic.it

A crucial enzymatic process in the breakdown of halogenated aromatic compounds like this compound is reductive dehalogenation. This process involves the removal of halogen atoms and is a key step towards the complete mineralization of these compounds. nih.gov

The bacterium Desulfitobacterium chlororespirans has been shown to metabolically dehalogenate bromoxynil and its metabolite, 3,5-dibromo-4-hydroxybenzoic acid, under anaerobic conditions. nih.govwikipedia.org This process is a form of respiration where the halogenated compound serves as an electron acceptor. nih.gov More recently, aerobic reductive dehalogenation has also been observed. For example, the aerobic strain Delftia sp. EOB-17 was found to reductively dehalogenate 3,5-dibromo-4-hydroxybenzoate (B1263476) to 4-hydroxybenzoate (B8730719). nih.gov

The enzymes responsible for this transformation are known as reductive dehalogenases. nih.gov In some cases, these are complex enzyme systems that utilize a cobalamin (vitamin B12) cofactor. rsc.orgmdpi.com The mechanism can involve the formation of a direct cobalt-halogen bond between the enzyme's cofactor and the substrate. mdpi.comdb-thueringen.dersc.org

Below is a table summarizing microorganisms and enzymes involved in the transformation of bromoxynil and its derivatives.

| Microorganism/Enzyme System | Transformation Product(s) | Key Enzyme(s) | Environmental Condition |

| Pseudomonas putida | This compound, 3,5-dibromo-4-hydroxybenzoic acid | Nitrile hydratase, Amidase | Aerobic |

| Microbacterium imperiale | This compound, 3,5-dibromo-4-hydroxybenzoic acid | Nitrile hydratase, Amidase | Aerobic |

| Desulfitobacterium chlororespirans | 4-cyanophenol, 4-hydroxybenzoate (from bromoxynil and its acid metabolite) | Reductive dehalogenase | Anaerobic |

| Delftia sp. EOB-17 | 3-bromo-4-hydroxybenzoate, 4-hydroxybenzoate (from 3,5-dibromo-4-hydroxybenzoate) | Reductive dehalogenase (bhbA3) | Aerobic |

| Pigmentiphaga sp. H8 | 2,6-dibromohydroquinone (from 3,5-dibromo-4-hydroxybenzoate) | NAD(P)H-dependent flavin monooxygenase (OdcA) | Aerobic |

Exploration of Enzyme Inhibition and Modulation Mechanisms

Interaction with Dehalogenases and Other Metabolic Enzymes

This compound and its related compound, 3,5-dibromo-4-hydroxybenzoic acid, serve as substrates for dehalogenase enzymes. mdpi.com The interaction between these compounds and dehalogenases is a critical aspect of their biodegradation. The efficiency of dehalogenation can be influenced by the structure of the substrate. For instance, the dibrominated substrate exhibits higher activity with some dehalogenases compared to its mono-halogenated or dichloro-analogs.

The reductive dehalogenase NpRdhA from Nitratireductor pacificus has been studied in complex with 3,5-dibromo-4-hydroxybenzoic acid. mdpi.comrsc.orgmdpi.com Spectroscopic and crystallographic studies have provided insights into the enzyme-substrate interaction, revealing a direct interaction between the cobalt ion of the cobalamin cofactor and a bromine atom of the substrate. db-thueringen.deresearchgate.net This cobalt-halide adduct formation is a key step in the proposed catalytic mechanism. mdpi.com

The activity of these dehalogenases can be influenced by various factors. For the reductive dehalogenase from Delftia sp. EOB-17, the optimal conditions for activity were found to be a temperature of 30°C and a pH of 8. nih.gov The presence of certain metal ions, such as Cd²⁺, Cu²⁺, Hg²⁺, and Zn²⁺, can strongly inhibit the dehalogenation activity. nih.gov

Evaluation of Epigenetic Enzyme Modulation (e.g., Coactivator-associated Arginine Methyltransferase 1)

Recent research has explored the role of compounds structurally related to this compound in modulating the activity of epigenetic enzymes, specifically Coactivator-associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4. researchgate.nettmc.edu CARM1 is an important enzyme that regulates gene expression by methylating arginine residues on histones and other proteins. tmc.edunih.gov

A cell-permeable (bis-benzylidene)piperidinone compound, which incorporates the 3-bromo-4-hydroxybenzylidene moiety, has been identified as a selective inhibitor of CARM1. This inhibitor, 1-benzyl-3,5-bis-(3-bromo-4-hydroxybenzylidene)piperidin-4-one, demonstrates a dose-dependent inhibition of CARM1 activity. researchgate.net

The inhibitory activity of this class of compounds against CARM1 and other protein arginine methyltransferases (PRMTs) has been evaluated. The table below shows the inhibitory concentration (IC₅₀) and percentage of inhibition for a CARM1 inhibitor.

| Enzyme | Substrate | IC₅₀ (µM) | % Inhibition at 100 µM |

| CARM1/PRMT4 | PABP1 | 7.1 | - |

| PRMT3 | NPL3 | - | 70% |

| PRMT3 | rpS2 | - | 62% |

| PRMT1 | - | >100 | - |

| PRMT5 | - | >100 | - |

| PRMT6 | - | >100 | - |

| DOTL1 | - | - | <20% |

| G9a | - | - | <20% |

| SET7 | - | - | <20% |

| Suv39H1 | - | - | <20% |

Data sourced from a study on a selective CARM1 inhibitor.

This selective inhibition of CARM1 suggests that molecules containing the 3-bromo-4-hydroxybenzyl functional group could be valuable tools for studying the biological roles of this enzyme and may have potential as therapeutic agents. researchgate.nettmc.edu

Receptor Binding Studies and Ligand-Protein Interactions

The benzamide (B126) scaffold, particularly with halogen and hydroxyl substitutions, has been investigated for its ability to interact with various protein receptors. While direct receptor binding studies for this compound are not extensively detailed, research on structurally similar molecules provides significant insights into potential interactions.

N-(3,5-dibromo-4-hydroxyphenyl)benzamides have been synthesized and evaluated as inhibitors of transthyretin (TTR) amyloidogenesis. rcsb.org Transthyretin is a protein involved in the transport of thyroid hormones and retinol. The study revealed that the substitution pattern on the benzamide ring is crucial for potent and selective inhibition. High-resolution crystal structures of TTR in complex with these inhibitors have shed light on the specific ligand-protein interactions that drive their potency and selectivity. rcsb.org

Furthermore, derivatives of 3,5-dibromo-4-hydroxybenzoic acid have been designed as antagonists for thyroid hormone receptors (TRs). oup.com These compounds are designed to bind to the receptor but prevent the conformational changes necessary for coactivator recruitment and subsequent gene transcription. oup.com

Computational docking studies have also been employed to predict the binding of 4-hydroxybenzamide (B152061) derivatives to bacterial and viral protein receptors, suggesting potential antimicrobial and antiviral activities through hydrogen bonding and other non-covalent interactions. dergipark.org.tr

Crystallographic Analysis of this compound-Protein Complexes (e.g., Transthyretin)

High-resolution X-ray crystallography has been instrumental in elucidating the molecular interactions between derivatives of this compound and their protein targets, most notably transthyretin (TTR). TTR is a transport protein in the blood, and its dissociation into monomers is a critical step in the formation of amyloid fibrils associated with certain amyloidotic diseases. nih.gov Compounds that bind to and stabilize the TTR tetramer are therefore of significant therapeutic interest. nih.gov

While crystal structures for the specific compound this compound in complex with a protein are not prominently available, extensive crystallographic work has been performed on closely related N-substituted benzamide derivatives that feature the 3,5-dibromo-4-hydroxyphenyl moiety. These structures provide critical insights into the binding mode and the role of the dibrominated phenol (B47542) group in achieving high-affinity interactions.

Studies on N-(3,5-dibromo-4-hydroxyphenyl)benzamide analogues complexed with human TTR reveal that these inhibitors bind within the two thyroxine (T4) binding sites of the TTR tetramer. rcsb.orgrcsb.org The 3,5-dibromo-4-hydroxyphenyl group is consistently observed to be a highly favored substructure, positioning itself deep within the outer binding pocket of the TTR channel. nih.gov The bromine atoms form critical halogen bonds with the protein backbone, while the hydroxyl group typically engages in hydrogen bonding, anchoring the inhibitor firmly in place. Three high-resolution crystal structures of TTR in complex with such inhibitors have been solved at resolutions between 1.31 and 1.35 Å, providing a detailed atomic-level understanding of their potent and selective binding. rcsb.org

The table below summarizes key details from representative Protein Data Bank (PDB) entries for TTR complexed with these related benzamide inhibitors.

Table 1: Crystallographic Data for Transthyretin-Inhibitor Complexes

| PDB ID | Inhibitor Name | Resolution (Å) | Key Finding | Reference |

|---|---|---|---|---|

| 3ESP | N-(3,5-Dibromo-4-hydroxyphenyl)-3,5-dimethyl-4-hydroxybenzamide | 1.31 | Structure reveals how substitutions on the second aryl ring influence potency and selectivity. | rcsb.org |

| 3ESO | N-(3,5-Dibromo-4-hydroxyphenyl)-2,5-dichlorobenzamide | 1.31 | Provides insight into why 2,5-substituted aryls generate potent and selective inhibitors. | nih.gov |

| 3CN4 | N-(3,5-Dibromo-4-hydroxyphenyl)benzamide | 1.40 | Demonstrates the binding mode of a foundational bisaryl structure and the importance of the linker. | rcsb.org |

Characterization of Binding Affinity and Selectivity with Target Proteins

The binding affinity and selectivity of 3,5-dibromo-4-hydroxyphenyl-containing compounds are critical metrics for their function as TTR kinetic stabilizers. The primary goal is to achieve potent binding to TTR while minimizing off-target interactions, particularly with other proteins like the thyroid hormone nuclear receptor or cyclooxygenase (COX) enzymes. rcsb.orgrcsb.org

Selectivity is assessed by comparing the binding affinity for TTR against that for other potential biological targets. Studies have shown that N-(3,5-dibromo-4-hydroxyphenyl)benzamides generally lack undesirable binding to the thyroid hormone receptor and show minimal COX-1 inhibition activity, highlighting their selectivity. rcsb.org The linker connecting the two aryl rings of these inhibitors also plays a role; nonpolar linkers like an E-olefin or a -CH2CH2- group tend to produce inhibitors with greater potency and selectivity for TTR. rcsb.org

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies have been pivotal in optimizing TTR amyloidogenesis inhibitors based on the this compound framework. These investigations systematically alter the chemical structure to understand which molecular features enhance biological activity and selectivity.

A key SAR study involved synthesizing a library of 56 different N-(3,5-dibromo-4-hydroxyphenyl)benzamides to explore how substitutions on the second benzamide ring (the "aryl-Z substructure") impact inhibitory function. rcsb.org This work established a clear hierarchy for substitution patterns that lead to the most potent and selective inhibitors. rcsb.org Coconsideration of amyloid inhibition potency and selectivity data from ex vivo plasma binding revealed a distinct rank order of effectiveness. rcsb.org

The table below summarizes the findings on how the substitution pattern on the second aryl ring affects the efficacy of these TTR inhibitors.

Table 2: Structure-Activity Relationship for N-(3,5-dibromo-4-hydroxyphenyl)benzamide Analogues

| Substitution Pattern on Second Aryl Ring | Efficacy Score | Relative Potency and Selectivity | Reference |

|---|---|---|---|

| 2,6-disubstituted | 0.789 | Highest | nih.gov |

| 2,5-disubstituted | 0.748 | High | nih.gov |

| 2-monosubstituted | 0.734 | High | nih.gov |

| 3,4,5-trisubstituted | 0.697 | Moderate | nih.gov |

| 3,5-disubstituted | 0.538 | Moderate | nih.gov |

These SAR studies concluded that small substituents are generally preferred and that specific substitution patterns, such as 2,6-disubstitution, generate the most effective TTR kinetic stabilizers. nih.govrcsb.org This knowledge is crucial for the future structure-based design of new and improved inhibitors. rcsb.org

Potential Applications of 3,5 Dibromo 4 Hydroxybenzamide Beyond Traditional Medicinal Chemistry

Environmental Science: Role as a Transformation Product and Implications for Remediation Strategies

3,5-Dibromo-4-hydroxybenzamide is primarily recognized in environmental science as a significant transformation product of the nitrile herbicide Bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) and its various ester forms, such as Bromoxynil octanoate (B1194180) and Bromoxynil potassium. medchemexpress.comnih.govasm.org The degradation of Bromoxynil in soil and water systems often leads to the formation of this amide metabolite. asm.org

The transformation from the parent herbicide to this compound is largely a biological process mediated by microorganisms in the environment. asm.org This biotransformation occurs through the hydration of the nitrile group of Bromoxynil, a reaction catalyzed by the enzyme nitrile hydratase. google.com Subsequently, the amide can be further hydrolyzed by the enzyme amidase to form 3,5-dibromo-4-hydroxybenzoic acid (DBHB). asm.orggoogle.com However, in some microorganisms, the lack of or low activity of amidase can lead to the accumulation of this compound as a persistent intermediate product. google.com

Table 1: Formation of this compound from Parent Compounds

Table 2: Microorganisms Involved in the Biotransformation of Bromoxynil

Materials Science: Integration into Polymer Synthesis and Functional Materials

The application of this compound in the field of materials science, specifically in the synthesis of polymers and functional materials, is not documented in the available scientific literature. Research and patents in this area tend to focus on the related compound, 3,5-dibromo-4-hydroxybenzoic acid (DBHB). The acid, possessing a carboxylic acid group, is more readily used as a monomer in polycondensation reactions to create polyesters and copolyesters with enhanced properties like flame retardancy and thermal stability. google.comresearchgate.net

There is no current evidence to suggest that this compound, with its amide functional group, is directly integrated as a monomer into polymer chains in a similar fashion.

Analytical Chemistry: Utility as a Reference Standard for Environmental Monitoring and Metabolite Profiling

In analytical chemistry, this compound serves as a crucial reference standard for the accurate identification and quantification of Bromoxynil degradation products in various matrices. medchemexpress.comlgcstandards.comlgcstandards.comchemservice.comhpc-standards.com Its role is vital for environmental monitoring programs that assess the fate and impact of herbicides in soil and water systems. As a known environmental transformation product, its detection provides a more complete picture of the potential contamination and persistence of the parent herbicide. nih.gov

The availability of analytical standards for Bromoxynil and its metabolites is essential for developing and validating robust analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are used to detect these compounds at trace levels. medchemexpress.comlgcstandards.comlgcstandards.comchemservice.comhpc-standards.com

Furthermore, this compound has been identified in metabolite profiling studies. For instance, it was listed among the compounds detected in the metabolome and exposome profiling of blood plasma from human subjects. metabolomexchange.org This indicates its utility not only in environmental contexts but also in biomedical research for understanding the human exposome—the totality of human environmental exposures—and identifying xenobiotic metabolites in biological systems. nih.govmetabolomexchange.org The use of this compound as a reference material is indispensable for confirming its identity in such complex biological samples.

Table 3: List of Mentioned Compounds

Future Research Directions for 3,5 Dibromo 4 Hydroxybenzamide

Development of Novel and Sustainable Synthetic Routes

The synthesis of 3,5-Dibromo-4-hydroxybenzamide and its precursors is traditionally reliant on methods that may involve hazardous reagents like elemental bromine. cambridgescholars.com A primary focus of future research is the development of greener, safer, and more efficient synthetic pathways.

Eco-Friendly Brominating Agents : A significant leap forward involves replacing hazardous liquid bromine with safer alternatives. Research into the synthesis of the related 3,5-dibromo-4-hydroxybenzonitrile has demonstrated high yields using an eco-friendly reagent composed of a bromide and bromate (B103136) salt mixture in an aqueous medium, eliminating the need for harsh solvents and catalysts. google.com Another promising approach is the use of stable, solid brominating agents like benzyltrimethylammonium (B79724) tribromide (BTMABr₃), which reduces toxicity risks and can lead to higher yields.

Electrochemical Methods : An emerging direction in green chemistry is the use of electrochemical bromination. This method, employing electrolysis in a potassium bromide solution, offers a sustainable alternative by avoiding harsh chemical oxidants and reducing waste streams.

Process Optimization : Beyond the core reaction, future work will likely focus on optimizing the entire synthetic process. This includes developing scalable, rapid synthesis protocols, such as the one-minute synthesis of substituted phenols from boronic acids, which could be applied to the precursors of this compound. rsc.org

A comparison of traditional versus emerging synthetic approaches is summarized below:

| Method | Reagents | Advantages | Limitations |

| Traditional Bromination | Elemental Bromine (Br₂), Acetic Acid | Established method | Hazardous, corrosive, requires careful handling |

| Solid Brominating Agent | Benzyltrimethylammonium Tribromide (BTMABr₃) | Safer (solid), eliminates corrosive gas, high yields reported for similar compounds | Requires stoichiometric excess of the agent |

| Eco-Friendly Salts | Bromide/Bromate Salt Mixture (e.g., KBr/KBrO₃) | Eco-friendly, high yield, no catalyst needed for related compounds google.com | Primarily demonstrated for benzonitrile (B105546) synthesis |

| Electrochemical Bromination | Potassium Bromide (KBr) in aqueous solution | Green chemistry approach, avoids chemical oxidants | Emerging technology, may require specialized equipment |

Advanced Spectroscopic and Structural Investigations of Derivatives

While basic characterization of this compound exists, future research will delve into more sophisticated analyses of its derivatives to precisely map their structure and properties.

Computational and Spectroscopic Synergy : A key trend is the combination of experimental spectroscopy with theoretical calculations. Methods like Density Functional Theory (DFT) are being used to compute theoretical vibrational spectra (FTIR) and UV-Vis spectra for complex benzamide (B126) derivatives. dergipark.org.trresearchgate.net Comparing these computed results with experimental data allows for a more reliable assignment of vibrational modes and a deeper understanding of electronic transitions within the molecules. researchgate.net

Advanced Mass Spectrometry : Techniques such as high-resolution tandem mass spectrometry are crucial for identifying and structuring novel derivatives and metabolites in complex biological or environmental samples. nih.gov Future studies could also employ predictions of properties like the collision cross section (CCS) to aid in the identification of unknown related compounds. uni.lu

X-ray Crystallography and Solid-State Analysis : For material science applications, detailed structural information is paramount. Advanced X-ray diffraction studies can reveal intricate details about the crystal packing, polymorphism, and pseudosymmetry in derivatives of this compound, similar to investigations done on related dihalo-4-hydroxybenzonitriles. researchgate.net This knowledge is critical for understanding and predicting the physical properties of new materials.

Key spectroscopic data for the related compound 3,5-Dibromo-4-hydroxybenzoic acid, which serves as a basis for the analysis of the benzamide, are presented below.

| Spectroscopic Technique | Observation | Interpretation |

| ¹H NMR | Downfield shifts for aromatic protons (δ 7.5–8.3 ppm) | Electron-withdrawing effects of bromine and the carbonyl group. |

| ¹³C NMR | High chemical shift for carboxylic carbon (δ ~170 ppm) | Indicates a strong deshielding effect from the attached oxygen. |

| Infrared (IR) Spectroscopy | Broad O–H stretch (2500–3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C–Br stretch (600–650 cm⁻¹) | Confirms the presence of key functional groups and strong hydrogen bonding. |

| UV-Vis Spectroscopy | Absorption maxima around 250–275 nm | Attributed to π→π* transitions in the conjugated aromatic system. |

Deeper Mechanistic Elucidation of Biological Interactions and Pathways

Understanding precisely how this compound and its metabolites interact with living systems at a molecular level is a critical frontier of research. This knowledge is vital for assessing its environmental fate and exploring potential biomedical applications.

Microbial Degradation Pathways : The compound is a known intermediate in the biodegradation of the herbicide bromoxynil (B128292). nih.govresearchgate.net Recent research has moved beyond simple identification to elucidating the specific enzymatic and genetic pathways involved. For example, a novel oxidative decarboxylation pathway for the catabolism of the related 3,5-dibromo-4-hydroxybenzoate (B1263476) has been identified in Pigmentiphaga sp. strain H8. asm.orgnih.gov This pathway involves a specific gene cluster and a novel NAD(P)H-dependent flavin monooxygenase (OdcA) that converts the substrate to 2,6-dibromohydroquinone. asm.org Future studies will aim to identify similar pathways for the benzamide itself and in other microorganisms.

Mechanism of Dehalogenation : The removal of bromine atoms is a key step in the detoxification of this compound. Reductive dehalogenation has been observed in anaerobic bacteria like Desulfitobacterium chlororespirans, which can use these compounds as electron acceptors for growth. nih.gov At a more fundamental level, computational studies using methods like CASSCF geometry optimization are being used to model the catalytic role of cofactors like vitamin B12 in breaking the carbon-bromine bond, revealing the formation of intermediate molecular orbitals that facilitate the reaction. clinmedjournals.org

Interaction with Cellular Targets : Derivatives of the core structure have been shown to interact with specific biomolecules. For instance, derivatives of the related 3,5-dibromo-4-hydroxybenzoic acid act as antagonists for thyroid hormone receptors (TRs) by blocking binding surfaces. Further research is needed to screen this compound and its novel derivatives against a wider range of biological targets, such as enzymes and receptors, to uncover new pharmacological activities.

Exploration of New Application Areas in Diverse Scientific Fields

The unique chemical structure of this compound—a halogenated aromatic ring with reactive functional groups—makes it and its derivatives attractive candidates for novel applications beyond their role as a metabolite.

Advanced Polymer and Materials Science : A highly promising area is the incorporation of this structural motif into polymers. Copolyesters synthesized using 3,5-dibromo-4-hydroxybenzoic acid derivatives have been shown to be heat- and fire-resistant, high-strength polymers. researchgate.net These characteristics make them suitable for development into non-combustible structural materials and flame-retardant fibers for various industrial applications. researchgate.netgoogle.com

Pharmaceutical and Agrochemical Development : The presence of bromine atoms can enhance the biological activity of molecules. vulcanchem.com Future research could focus on synthesizing and screening libraries of this compound derivatives for therapeutic potential. Given that related brominated compounds exhibit antimicrobial properties, this is a logical starting point for pharmaceutical development. vulcanchem.com It can also serve as a key intermediate or building block in the synthesis of more complex and novel chemical entities for both medicine and agriculture.

Environmental Science and Bioremediation : A thorough understanding of the degradation pathways of this compound is essential for environmental science. As a common metabolite of herbicides, knowledge of its persistence, toxicity, and microbial breakdown mechanisms can lead to the development of effective bioremediation strategies for contaminated soil and water. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Dibromo-4-hydroxybenzamide, and how can reaction conditions be optimized for purity?

- Methodology : The compound is synthesized via bromination of 4-hydroxybenzamide derivatives using bromine or -bromosuccinimide (NBS) in acetic acid under controlled temperature (40–60°C). Post-reaction, purification involves recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane). Optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios to minimize di-brominated byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : - and -NMR confirm bromine substitution patterns (e.g., chemical shifts for aromatic protons at δ 7.8–8.2 ppm).

- X-ray crystallography : SHELX software refines crystal structures, revealing intermolecular hydrogen bonds between the hydroxy and amide groups, critical for stability .

- HPLC-MS : Validates purity (>95%) and molecular weight (M at m/z 309).

Q. What biological activities have been reported for this compound, and what are the proposed mechanisms?

- Findings : The compound inhibits coactivator-associated arginine methyltransferase (CARM1), disrupting epigenetic regulation. Activity assays (e.g., fluorescence polarization) show IC values <10 μM. Mechanism involves competitive binding to the SAM-binding pocket, validated via molecular docking .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines : Use PPE (gloves, goggles) due to irritant properties. Work in a fume hood to avoid inhalation. Store in amber vials at 4°C to prevent degradation. Spill management requires ethanol rinsing and neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How does bromine substitution at positions 3 and 5 influence the compound’s inhibitory potency compared to mono-brominated analogs?

- Structure-Activity Relationship (SAR) : Di-bromination enhances steric bulk and electron-withdrawing effects, increasing binding affinity to CARM1 by 3-fold versus mono-brominated derivatives. Computational models (e.g., AutoDock Vina) highlight hydrophobic interactions with Phe and His residues .

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be mitigated?

- Challenges : Heavy bromine atoms cause X-ray absorption, complicating data collection.

- Solutions : Use synchrotron radiation for high-resolution data. SHELXL refinement with anisotropic displacement parameters improves accuracy. Twinning tests (e.g., R < 5%) ensure reliable space group assignment .

Q. How can this compound be utilized as a reference standard in analytical method validation?

- Applications :

- Calibration : Prepare serial dilutions (0.1–100 μg/mL) for HPLC-UV calibration curves (λ = 254 nm).

- Stability testing : Monitor degradation under UV light and variable pH to establish shelf-life criteria .

Q. How should researchers address contradictions in reported IC values across different enzymatic assays?

- Resolution : Standardize assay conditions (e.g., buffer pH, temperature) and validate with positive controls (e.g., sinefungin for CARM1). Cross-validate using orthogonal methods like isothermal titration calorimetry (ITC) to confirm binding constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。